molecular formula C7H13N3O B1469227 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine CAS No. 1341630-16-7

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B1469227
CAS No.: 1341630-16-7
M. Wt: 155.2 g/mol
InChI Key: LABDBKQLFKITEJ-UHFFFAOYSA-N
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Description

Key Identifiers:

Property Value Source
CAS Registry Number 1341630-16-7
SMILES Notation CC1=C(C(=NN1C(C)COC)C)N
InChI Key LABDBKQLFKITEJ-UHFFFAOYSA-N
Synonyms AKOS013438056, CS-0307128

The compound’s structure features a pyrazole ring substituted with a methoxypropan-2-yl group at the N1 position and an amino group at the C3 position.

Structural Classification within Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound belongs to the 3-aminopyrazole subclass, characterized by an amino group (-NH₂) at the third position of the pyrazole ring. Its structural uniqueness arises from the 1-methoxypropan-2-yl substituent, which introduces both ether and branched alkyl functionalities.

Comparative Structural Features:

Compound Substituents Key Differences
3-Aminopyrazole -NH₂ at C3 Simpler structure, no ether group
1-Methyl-1H-pyrazol-3-amine Methyl at N1, -NH₂ at C3 Smaller alkyl group
Target Compound 1-Methoxypropan-2-yl at N1, -NH₂ at C3 Ether-containing branched chain

The methoxypropan-2-yl group enhances steric bulk and lipophilicity compared to simpler pyrazole derivatives, potentially influencing solubility and reactivity.

Physico-chemical Properties

Experimental and computed data reveal the following properties:

Key Physico-chemical Parameters:

Property Value Method/Source
Boiling Point 274.1 ± 20.0 °C (at 760 mmHg) Predicted (PubChem)
Density 1.2 ± 0.1 g/cm³ Experimental
Flash Point 119.6 ± 21.8 °C Predicted
LogP (Partition Coefficient) 0.87 ± 0.35 Computed
Solubility in Water Slightly soluble Experimental

The compound exists as a liquid at room temperature and exhibits moderate polarity due to the ether and amino groups. Its low water solubility suggests preferential solubility in organic solvents like ethanol or dimethyl sulfoxide.

Molecular Descriptor Analysis

Computational analyses provide insights into its molecular interactions:

Descriptors and Implications:

Descriptor Value Relevance
Topological Surface Area 56.8 Ų Indicates membrane permeability
Hydrogen Bond Donors 1 (NH₂ group) Influences protein-binding capacity
Hydrogen Bond Acceptors 3 (N, O atoms) Affects solubility and reactivity
Rotatable Bond Count 4 Impacts conformational flexibility

The InChIKey (LABDBKQLFKITEJ-UHFFFAOYSA-N) serves as a unique identifier for database searches. The compound’s polar surface area (56.8 Ų) suggests moderate bioavailability, typical for small heterocycles.

Comparative Analysis with Related Amino-Pyrazole Compounds

Amino-pyrazoles exhibit diverse properties depending on substituents. Below is a comparison with structurally related analogs:

Structural and Property Comparison:

Compound Molecular Weight LogP Water Solubility Key Applications
3-Aminopyrazole 83.09 g/mol -0.2 High Pharmaceutical intermediates
1-Methyl-1H-pyrazol-3-amine 97.12 g/mol 0.45 Moderate Agrochemical synthesis
Target Compound 155.20 g/mol 0.87 Low Research reagent

The target compound’s higher LogP and branched ether chain distinguish it from simpler analogs, likely enhancing its utility in hydrophobic environments or as a ligand in coordination chemistry. Its synthetic versatility is underscored by its use in constructing complex heterocycles, as evidenced by derivatives like 2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide .

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDBKQLFKITEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may contribute to its reactivity and interaction with various biological targets, making it an interesting candidate for further research.

Chemical Structure

The compound can be represented as follows:

C7H12N4O\text{C}_7\text{H}_{12}\text{N}_4\text{O}

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs through the suppression of pathways involving NF-κB and MAPK .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth,
Anti-inflammatoryReduced NO and PGE2 production
AnticancerPotential antiproliferative effects ,

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with several studies highlighting their ability to inhibit tumor growth across various cancer types. Specifically, compounds similar to this compound have demonstrated antiproliferative effects against breast, lung, and colorectal cancer cells. The mechanisms involve targeting specific enzymes and pathways crucial for cancer cell survival and proliferation, such as topoisomerase and EGFR .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that reduce inflammation or promote apoptosis in cancer cells.

Case Studies

A notable study evaluated the efficacy of various pyrazole derivatives, including this compound, in inhibiting the growth of cancer cell lines. The results indicated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics like paclitaxel .

Scientific Research Applications

FLT3 Inhibition in Acute Myeloid Leukemia

One of the most significant applications of 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is its role as a FLT3 inhibitor. FLT3 (Fms-like tyrosine kinase 3) is a critical target in the treatment of AML due to mutations that lead to poor patient outcomes. Research has demonstrated that modifications to the pyrazole structure can enhance inhibitory activity against FLT3, making it a promising candidate for further development .

Table 1: FLT3 Inhibition Potency of Modified Pyrazoles

Compound IDpIC50 (MV4-11 Cells)Activity Against FLT3 Mutants
627.47 ± 0.15Yes
637.56 ± 0.11Yes
759.2 ± 0.1Yes

The table above summarizes the potency of different pyrazole derivatives against FLT3, highlighting the effectiveness of compound modifications .

Anti-inflammatory Properties

Emerging studies indicate that compounds related to this compound exhibit anti-inflammatory effects. For instance, similar pyrazole derivatives have shown promise in inhibiting inflammatory pathways in cell models stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Case Study 1: FLT3 Inhibition

In a study focused on developing new FLT3 inhibitors, researchers identified several pyrazole derivatives, including those based on this compound, which demonstrated significant inhibitory activity against both wild-type and mutant forms of the FLT3 kinase. The study highlighted the importance of structural modifications to enhance potency and selectivity against resistant mutations .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of pyrazole derivatives on RAW 264.7 macrophages and zebrafish models. The findings indicated that these compounds could effectively suppress LPS-induced nitric oxide production and inflammatory cytokine expression, positioning them as potential therapeutic agents for inflammatory disorders .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine with related pyrazol-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications References
This compound C₇H₁₃N₃O 155.2 Methoxypropan-2-yl Versatile scaffold; moderate lipophilicity
1-(tert-Butyl)-1H-pyrazol-3-amine C₇H₁₁N₃ 137.2 tert-Butyl Precursor for antimicrobial thioureas/ureas
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.3 Adamantyl Enhanced lipophilicity for membrane penetration
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine C₉H₁₆N₄ 180.3 Methylpiperidin-4-yl Basic nitrogen for improved solubility
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.2 (2-Methylphenyl)methyl Aromatic group for π-π interactions
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.7 (2-Chloro-4-fluorophenyl)methyl Electrophilic substituents for bioactivity

Key Observations :

  • Lipophilicity : The adamantyl substituent in 1-(adamantan-1-yl)-1H-pyrazol-3-amine significantly increases lipophilicity, enhancing membrane permeability .
  • Solubility : The methylpiperidinyl group in 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine provides a basic nitrogen atom, which may improve aqueous solubility compared to the methoxypropan-2-yl variant .

Comparison :

  • Adamantyl and tert-butyl derivatives require straightforward alkylation or condensation, while piperidinyl and aryl-substituted variants may involve more complex coupling steps.
  • Copper-catalyzed methods (e.g., ) offer versatility for introducing diverse substituents.

Contrast :

  • While 1-(tert-butyl)-1H-pyrazol-3-amine derivatives show direct antimicrobial effects, the adamantyl variant’s enhanced lipophilicity positions it for targeting intracellular pathogens.

Preparation Methods

Summary Table: Comparison of Preparation Methods

Methodology Key Features Yield Range Reaction Conditions Purification Applicability to Target Compound
Direct condensation of primary amines with diketones and hydroxylamine derivatives One-pot, mild heating, DMF solvent 36–38% 85 °C, 1.5 h Silica gel chromatography Highly suitable for direct N-substitution
Two-step approach via heterocyclic acetonitriles and electrophilic salts High regioselectivity, atom economy, DMF solvent 67–91% NaH deprotonation, DMF Precipitation and filtration Suitable for heterocyclic substitutions
Multi-step functional group transformations (patent method) Avoids toxic reagents, uses carbamate protection Moderate Multiple steps, mild to moderate Chromatography, crystallization Adaptable for complex substitutions, less direct

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine, and what factors influence yield optimization?

  • Methodology : A one-step condensation approach using propenones and hydrazine derivatives is widely employed for pyrazole derivatives. For example, copper(I) bromide catalysis under mild conditions (35°C, 2 days) has been used for similar amines, yielding ~17.9% . Optimizing reaction time, catalyst loading (e.g., cesium carbonate as a base), and solvent polarity (e.g., DMSO) can improve yields. Purification via chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound .
  • Structural analogs : Substituting the methoxypropan-2-yl group with other alkyl/aryl groups (e.g., phenyl or methyl) alters reactivity, requiring tailored hydrazine precursors and reaction conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]+ for a related pyrazole amine) . 1^1H and 13^13C NMR are essential for verifying substituent positions, with δ 8.87 ppm (pyridyl protons) and δ 104–107 ppm (amine carbons) as diagnostic signals .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves stereochemistry and hydrogen bonding. For example, hydroxyethyl-substituted pyrazoles show intermolecular O–H···N interactions, validated via SHELXL refinement .

Q. How does the substitution pattern on the pyrazole ring affect the compound’s reactivity and biological activity?

  • Positional effects : The amine group at the 3rd position (vs. 5th) enhances hydrogen-bonding potential, influencing solubility and ligand-receptor interactions . For instance, 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine exhibits distinct electronic properties compared to its 5-amine analog .
  • Biological relevance : Pyrazole derivatives with electron-withdrawing groups (e.g., chloro or nitro) often show enhanced anti-inflammatory or analgesic activity, as seen in related 3-arylpyrazolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

  • Cross-validation : Combine 1^1H-13^13C HSQC and NOESY to distinguish overlapping signals in crowded aromatic regions. For example, methoxypropan-2-yl substituents may cause splitting patterns that confound integration; X-ray data (SHELXD ) can clarify spatial arrangements .
  • Dynamic effects : Variable-temperature NMR can identify conformational flexibility, such as rotameric equilibria in the methoxy group, which may lead to apparent data discrepancies .

Q. What strategies are recommended for improving the solubility and stability of this amine in aqueous solutions?

  • Formulation : Salt formation (e.g., hydrochloride salts) enhances water solubility, as demonstrated for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
  • Protective groups : Introducing temporary acetyl or tert-butoxycarbonyl (Boc) groups during synthesis mitigates amine oxidation, later removed via acidic hydrolysis .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Density functional theory (B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, aiding in understanding redox behavior . For example, methoxy groups increase electron density at the pyrazole ring, affecting ligand binding .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., uPAR receptors), leveraging the amine group’s hydrogen-bonding capability .

Key Considerations for Researchers

  • Safety : Use P95 respirators and full protective gear during synthesis due to amine toxicity and dust exposure risks .
  • Data Reproducibility : Validate synthetic protocols with control reactions (e.g., omitting catalysts) to confirm pathway specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine

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